
1,1'-(3-Methylpent-2-ene-2,5-diyl)dibenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. It is a derivative of pentene with two phenyl groups attached to the carbon chain. This compound is known for its unique chemical properties and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1’-(3-Methylpent-2-ene-2,5-diyl)dibenzene can be synthesized through the dimerization of alpha-methylstyrene. The reaction typically involves the use of a catalyst such as aluminum chloride (AlCl3) under controlled temperature and pressure conditions . The reaction proceeds as follows:
2C6H5C(CH3)=CH2→C6H5C(CH3)=CHCH2C(CH3)C6H5
Industrial Production Methods
In industrial settings, the production of 1,1’-(3-Methylpent-2-ene-2,5-diyl)dibenzene involves large-scale dimerization processes using continuous flow reactors. The reaction conditions are optimized to achieve high yields and purity of the product. The use of advanced catalysts and reaction monitoring systems ensures efficient production .
Análisis De Reacciones Químicas
Types of Reactions
1,1’-(3-Methylpent-2-ene-2,5-diyl)dibenzene undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, elevated temperature and pressure.
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4), sulfonating agents (SO3/H2SO4).
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Aplicaciones Científicas De Investigación
1,1’-(3-Methylpent-2-ene-2,5-diyl)dibenzene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized as a molecular weight regulator and chain transfer agent in polymerization processes.
Mecanismo De Acción
The mechanism of action of 1,1’-(3-Methylpent-2-ene-2,5-diyl)dibenzene involves its interaction with specific molecular targets and pathwaysAdditionally, its ability to undergo oxidation and reduction reactions allows it to participate in various metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 2,4-Diphenyl-4-methyl-2(E)-pentene
- 4-Methyl-2,4-diphenyl-1-pentene
- 1,1’-(1,3,3-Trimethylprop-1-ene-1,3-diyl)dibenzene
Uniqueness
1,1’-(3-Methylpent-2-ene-2,5-diyl)dibenzene is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. Its ability to undergo a wide range of chemical reactions and its applications in various fields make it a valuable compound for scientific research and industrial use .
Propiedades
Número CAS |
876062-15-6 |
|---|---|
Fórmula molecular |
C18H20 |
Peso molecular |
236.4 g/mol |
Nombre IUPAC |
(3-methyl-4-phenylpent-3-enyl)benzene |
InChI |
InChI=1S/C18H20/c1-15(13-14-17-9-5-3-6-10-17)16(2)18-11-7-4-8-12-18/h3-12H,13-14H2,1-2H3 |
Clave InChI |
IXODXLPNWKNHCJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=C(C)C1=CC=CC=C1)CCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


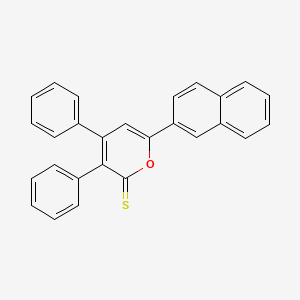



![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 6-amino-1-(1,1-dimethylethyl)-, ethyl ester](/img/structure/B12608478.png)
![Pyridine, 4-[(2S)-2-[3,5-bis(trifluoromethyl)phenyl]-2-phenylethyl]-](/img/structure/B12608488.png)
![Benzonitrile, 4-[(2S,3R)-3-benzoyloxiranyl]-](/img/structure/B12608493.png)
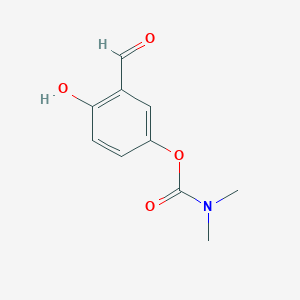
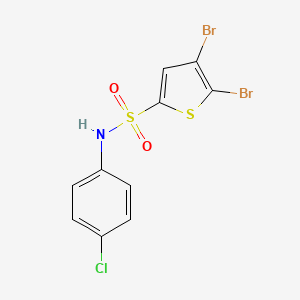
![(Furan-2-yl)(4-{2-[2-(trifluoromethyl)phenyl]ethyl}piperazin-1-yl)methanone](/img/structure/B12608500.png)
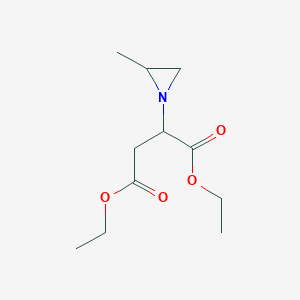

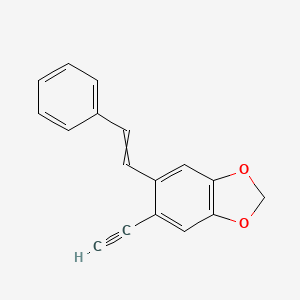
![1,3,8-Trimethyl-7-phenylpyrrolo[3,2-G]pteridine-2,4-dione](/img/structure/B12608523.png)
